molecular formula C16H12ClNOS2 B2442820 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide CAS No. 2034332-25-5

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Cat. No.: B2442820
CAS No.: 2034332-25-5
M. Wt: 333.85
InChI Key: JIXDHCFQHNZUMI-UHFFFAOYSA-N
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Description

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a synthetic benzamide derivative offered for research purposes. This compound features a benzoyl group substituted with a chlorine atom and is conjugated to a complex thiophene-containing amine moiety. The structural architecture of this molecule places it within a class of compounds that have demonstrated significant potential in agrochemical research, particularly as a fungicide candidate. The strategic incorporation of dual thiophene rings is a significant feature, as thiophene is a well-known scaffold in commercial agricultural fungicides such as penthiopyrad and isofetamid, and is frequently researched as a bioisostere for benzene rings, often leading to enhanced biological activity . The primary research value of this compound is its potential application in the development of novel crop protection agents. Research on analogous N-(thiophen-2-yl)amide derivatives has shown excellent in vivo fungicidal activity against destructive oomycete diseases like cucumber downy mildew (Pseudoperonospora cubensis), with some derivatives exhibiting higher activity than commercial standards . The specific molecular framework of this compound makes it a valuable lead for structural optimization studies in medicinal and agrochemical chemistry. Researchers can investigate its mechanism of action, which may involve the inhibition of essential fungal metabolic pathways. It is also a candidate for structure-activity relationship (SAR) studies to explore how variations in the benzamide and thiophene substituents impact potency and spectrum of activity. This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS2/c17-13-4-1-3-11(9-13)16(19)18-15(12-6-8-20-10-12)14-5-2-7-21-14/h1-10,15H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXDHCFQHNZUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiophene moiety can interact with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(thiophen-2-yl)methylbenzamide: Lacks the additional thiophene moiety.

    N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide: Lacks the chlorine atom on the benzamide core.

Uniqueness

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is unique due to the presence of both the chlorine atom and the thiophene moiety, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential interactions with biological targets .

Biological Activity

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps, starting from commercially available thiophene derivatives. The general synthetic route includes:

  • Formation of Thiophene Derivatives : The initial step involves the synthesis of thiophene rings through cyclization reactions.
  • Chlorination : The introduction of the chloro group is achieved using chlorinating agents like thionyl chloride.
  • Benzamide Formation : The final step involves the reaction of the thiophene derivative with benzoyl chloride to form the benzamide linkage.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-745Induction of apoptosis
A54960Cell cycle arrest in G1/S phase
MDA-MB-23150Inhibition of anti-apoptotic proteins

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Topoisomerases : This compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication.
  • Induction of Reactive Oxygen Species (ROS) : It induces ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Preliminary studies suggest that it may influence pathways such as Wnt/β-catenin, which are crucial in tumorigenesis.

Case Studies

A notable study investigated the compound's effects on a panel of cancer cell lines and reported a significant reduction in cell viability correlated with increased concentrations of the compound. Additionally, in vivo studies demonstrated reduced tumor growth in xenograft models treated with this compound compared to controls.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Prepare the amine precursor (thiophen-2-yl(thiophen-3-yl)methylamine) via reductive amination or coupling reactions.
  • Step 2 : React the amine with 3-chlorobenzoyl chloride in dry dichloromethane (DCM) under nitrogen, using a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Use reverse-phase HPLC with methanol-water gradients (30% → 100%) or recrystallization from methanol to isolate the product . Key parameters: Maintain anhydrous conditions, control reaction temperature (reflux at 40–50°C), and monitor progress via TLC.

Q. How can the purity and structural integrity of this compound be confirmed?

  • Analytical Techniques :
  • 1H/13C NMR : Verify proton environments (e.g., aromatic thiophene protons at δ 6.8–7.5 ppm, benzamide carbonyl at ~168 ppm) .
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹), NH (3300 cm⁻¹), and C-Cl (550–600 cm⁻¹) stretches .
  • LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 376.03) .
    • Melting Point : Consistent melting range (e.g., 210–215°C) indicates purity .

Q. What solvent systems are recommended for recrystallization?

Methanol-water mixtures (gradient elution) or pure methanol are effective due to the compound’s moderate polarity. For larger-scale purification, dichloromethane-hexane mixtures can induce crystallization .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound?

  • Crystal Growth : Use slow evaporation of a saturated DCM/hexane solution to obtain single crystals.
  • Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL for structure solution, accounting for disorder in flexible substituents (e.g., thiophene rings). The morpholine-thiophene dihedral angle in analogous structures is ~63.5°, providing a reference .
  • Validation : Cross-check bond lengths/angles with similar benzamide derivatives (e.g., C=O bond: ~1.22 Å) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., thiophene vs. benzamide protons).
  • Computational Prediction : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (software: Gaussian, ORCA).
  • Isotopic Labeling : Use 15N-labeled amine precursors to track NH coupling in complex spectra .

Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity?

  • Analog Synthesis : Modify substituents (e.g., replace 3-Cl with Br, vary thiophene positions).
  • Bioassays : Test inhibition against S. aureus (MIC assays) and Gram-negative bacteria (e.g., E. coli).
  • Mechanistic Analysis : Evaluate membrane disruption via fluorescence assays (propidium iodide uptake) .
  • Data Correlation : Use multivariate analysis to link logP, steric parameters, and activity .

Q. What computational methods predict binding affinity to biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., EGFR) using the compound’s 3D structure. Focus on π-π stacking (thiophene-benzamide) and hydrogen bonds (NH⋯O=C).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions (e.g., ΔG = -8.2 kcal/mol suggests strong affinity) .

Q. How can reaction conditions be optimized for high yield and reproducibility?

  • DoE (Design of Experiments) : Vary temperature (40–60°C), solvent (DCM vs. THF), and stoichiometry (1:1.2 amine:benzoyl chloride).
  • Catalyst Screening : Test DMAP or HOBt to accelerate amide coupling.
  • In-line Analytics : Use FTIR probes to monitor reaction completion in real time .

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